O-(2-メチルアリル)ヒドロキシルアミン塩酸塩

概要

説明

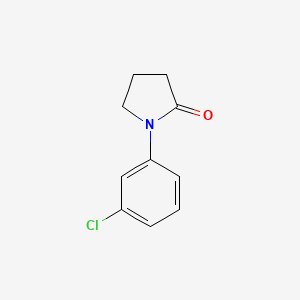

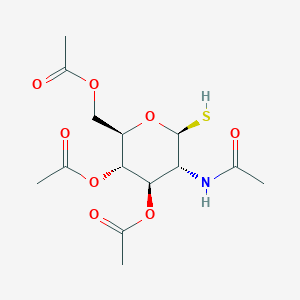

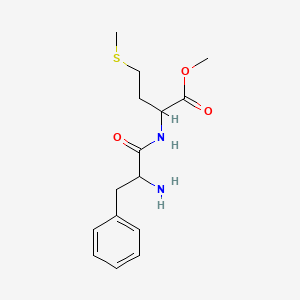

“O-(2-Methyl-allyl)-hydroxylamine hydrochloride” is a chemical compound with the linear formula H2C=C(CH3)CH2NH2 · HCl . It is also known as 2-Methyl-2-propen-1-amine hydrochloride .

Synthesis Analysis

The synthesis of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds often involves Pd-catalyzed allylic substitutions . In one study, a Pd/(R,R)-DACH-phenyl catalyst was used for the kinetic resolution of O-Boc protected 4-hydroxycyclopentenone . Another approach involves the dehydrative allylation of allyl alcohol with amines in the presence of MoO3/TiO2 as a solid catalyst .

Molecular Structure Analysis

The molecular structure of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” involves a hydrochloride group attached to a 2-methyl-2-propen-1-amine . The compound has a molecular weight of 107.58 .

Chemical Reactions Analysis

The chemical reactions involving “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds often involve Pd-catalyzed allylic substitutions . These reactions can form many types of bonds, such as C–C, C–N, and C–O bonds . The resulting products can be further transformed by taking advantage of the alkene functionality .

Physical And Chemical Properties Analysis

“O-(2-Methyl-allyl)-hydroxylamine hydrochloride” is a solid compound with a melting point of 179-184 °C (lit.) . It has a molecular weight of 107.58 .

作用機序

O-(2-Methyl-allyl)-hydroxylamine hydrochloride acts as an oxidizing agent in the presence of a base, such as sodium hydroxide, and reduces the double bond of aldehydes and ketones to form the corresponding hydroxylamines. O-(2-Methyl-allyl)-hydroxylamine hydrochloride also acts as a reducing agent, reducing the oxidation state of various compounds.

Biochemical and Physiological Effects

O-(2-Methyl-allyl)-hydroxylamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. O-(2-Methyl-allyl)-hydroxylamine hydrochloride has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase and fatty acid synthase. O-(2-Methyl-allyl)-hydroxylamine hydrochloride has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glucokinase and glucose-6-phosphatase.

実験室実験の利点と制限

O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a versatile reagent and has a number of advantages over other reagents. It is relatively inexpensive to purchase, and it is easy to handle and store. O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also relatively stable and has a long shelf life. However, O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also sensitive to light and moisture and should be stored in a cool, dry place. O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also toxic and should be handled with care.

将来の方向性

There are a number of potential future directions for O-(2-Methyl-allyl)-hydroxylamine hydrochloride research. One potential direction is the development of new synthetic methods utilizing O-(2-Methyl-allyl)-hydroxylamine hydrochloride as a reagent. Another potential direction is the development of new pharmaceuticals utilizing O-(2-Methyl-allyl)-hydroxylamine hydrochloride as a starting material. Additionally, O-(2-Methyl-allyl)-hydroxylamine hydrochloride could be used in the development of new polymers, such as polyurethanes, polyamides, and polyesters. Finally, O-(2-Methyl-allyl)-hydroxylamine hydrochloride could be used in the development of new biocatalysts, such as enzymes or antibodies, for use in various laboratory experiments.

科学的研究の応用

インドール誘導体の合成

この化合物は、選択されたアルカロイドに存在する一般的な部分構造であるインドール誘導体の合成において重要な役割を果たします . インドールは天然物および薬物において重要な複素環系であり、細胞生物学において主要な役割を果たします . インドール誘導体は、近年、癌細胞、微生物、およびヒトにおけるさまざまな種類の障害の治療のための生物活性化合物としての応用が注目を集めています .

還元的C(sp 2)–Hアミノ化反応

この化合物は、室温で水性塩化チタン(III)溶液を用いたo-ニトロスチレンの反応で使用され、形式的な還元的C(sp 2)–Hアミノ化反応を介してインドールを与えます . この反応は、2,3-二官能化インドールの合成方法を提供します .

アリル基反応

この化合物は、脂質過酸化から始まる、酸素(O 2)とのさまざまな反応を起こしやすいアリル基を含んでいます . 生成物には、脂肪酸ヒドロペルオキシド、エポキシヒドロキシ多価不飽和脂肪酸、ジャスモン酸、ジビニルエーテル脂肪酸、および葉アルデヒドが含まれます .

Safety and Hazards

The safety and hazards of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” are not specifically mentioned in the retrieved documents. However, similar compounds like 2-Methylallylamine hydrochloride have hazard statements H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGVYBHREJFCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500474 | |

| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54149-64-3 | |

| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)

![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)